

Application Notes and Protocols: Reactivity of 5-Bromobenzofuran-3(2H)-one with Nucleophiles

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Compound of Interest

Compound Name: 5-Bromobenzofuran-3(2H)-one

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Introduction

5-Bromobenzofuran-3(2H)-one, also known as 5-bromo-3-coumaranone, is a valuable heterocyclic building block in organic synthesis and medicinal chemistry. Its structure features a reactive ketone and an acidic α -methylene group at the C2 position, making it susceptible to a variety of nucleophilic attacks. The presence of the bromine atom on the benzene ring provides a handle for further functionalization, for instance, through palladium-catalyzed cross-coupling reactions. This document details the reactivity of **5-Bromobenzofuran-3(2H)-one** with various nucleophiles, providing protocols for key transformations and highlighting its utility in the synthesis of complex molecular architectures. The benzofuran scaffold is a core component in numerous biologically active compounds, exhibiting a wide range of therapeutic properties including anticancer, anti-inflammatory, and antimicrobial activities.^[1]

Reactivity Profile

The primary sites for nucleophilic attack on **5-Bromobenzofuran-3(2H)-one** are the carbonyl carbon (C3) and the α -carbon (C2). The protons on the C2 methylene group are acidic and can be removed by a base to generate a nucleophilic enolate. This enolate can then react with various electrophiles. Additionally, the carbonyl group itself can be a target for nucleophiles.

This document focuses on two principal reaction types demonstrating the nucleophilic character of the C2 position:

- Knoevenagel Condensation: Reaction of the C2 methylene group with aldehydes and ketones.
- Mannich Reaction: Reaction involving formaldehyde and a secondary amine to introduce an aminomethyl group at the C2 position.

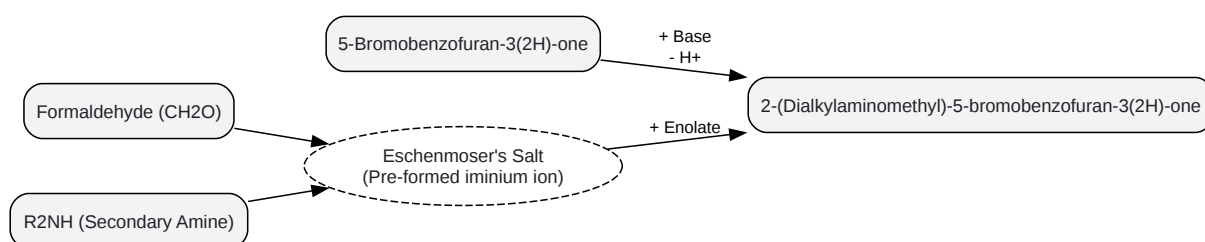
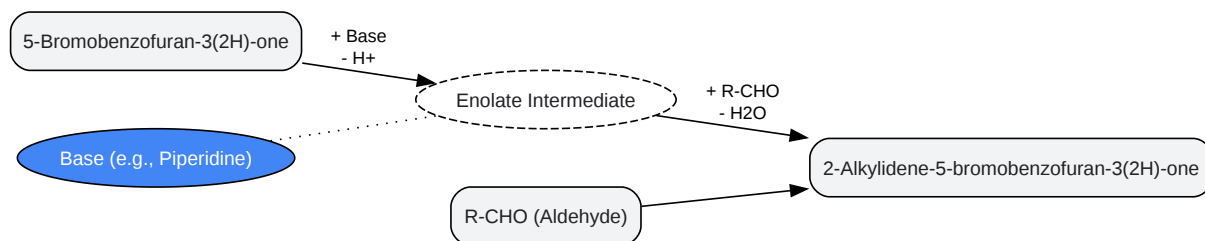
While direct nucleophilic substitution by simple nucleophiles like thiols and alkoxides is less documented for **5-Bromobenzofuran-3(2H)-one** itself, the reactivity of similar structures suggests these transformations are plausible. For instance, the synthesis of coumaranone-thiolcarbamates has been reported, indicating the feasibility of reactions with thiol-based nucleophiles.

Key Applications and Reactions

Knoevenagel Condensation for the Synthesis of 2-Alkylidenebenzofuran-3(2H)-ones (Aurones)

The Knoevenagel condensation is a cornerstone reaction for the functionalization of **5-Bromobenzofuran-3(2H)-one**. It involves the reaction of the active methylene group at the C2 position with an aldehyde or ketone, typically under basic catalysis, to form a C=C double bond. The resulting 2-alkylidenebenzofuran-3(2H)-ones, a class of compounds known as aurones, are of significant interest due to their diverse biological activities.

Reaction Pathway: Knoevenagel Condensation



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References

- 1. Synthesis of New Derivatives of Benzofuran as Potential Anticancer Agents - PMC [pmc.ncbi.nlm.nih.gov]
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